N-(6-amino-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide

Lipophilicity Drug-likeness Solubility

N-(6-Amino-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide (CAS 953736-70-4) is a benzothiazole-morpholine acetamide hybrid with the molecular formula C13H16N4O2S and a molecular weight of 292.36. This compound is commercially available through Enamine LLC (Cat.

Molecular Formula C13H16N4O2S
Molecular Weight 292.36 g/mol
CAS No. 953736-70-4
Cat. No. B6142733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-amino-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide
CAS953736-70-4
Molecular FormulaC13H16N4O2S
Molecular Weight292.36 g/mol
Structural Identifiers
SMILESC1COCCN1CC(=O)NC2=NC3=C(S2)C=C(C=C3)N
InChIInChI=1S/C13H16N4O2S/c14-9-1-2-10-11(7-9)20-13(15-10)16-12(18)8-17-3-5-19-6-4-17/h1-2,7H,3-6,8,14H2,(H,15,16,18)
InChIKeyQCIBIQQBYOJCQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-amino-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide (CAS 953736-70-4): Key Physicochemical and Sourcing Reference Data


N-(6-Amino-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide (CAS 953736-70-4) is a benzothiazole-morpholine acetamide hybrid with the molecular formula C13H16N4O2S and a molecular weight of 292.36 . This compound is commercially available through Enamine LLC (Cat. No. EN300-71284) at a purity of ≥95% [1], with alternative suppliers reporting purities up to 98% . The predicted logP of 1.355 and melting point of 228–230 °C differentiate it from simpler 6-amino-benzothiazole acetamide analogs that lack the morpholine moiety [1]. These properties make it a versatile scaffold for medicinal chemistry optimization requiring balanced hydrophilicity and hydrogen-bonding capacity.

Why N-(6-amino-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide Cannot Be Directly Replaced by In-Class Analogs


Although several benzothiazol-2-yl acetamide derivatives with morpholine substituents are commercially available, they are not functionally interchangeable with N-(6-amino-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide. The 6-amino group on the benzothiazole ring confers a distinct hydrogen-bond donor/acceptor profile that alters both physicochemical properties and biological target engagement. For instance, replacing the 6-amino group with a methyl group (as in N-(4-methyl-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide) eliminates a key hydrogen-bonding site and shifts logP, potentially affecting solubility, permeability, and off-target binding . Similarly, the absence of the morpholine ring (as in N-(6-amino-1,3-benzothiazol-2-yl)acetamide, CAS 533-41-5) results in a substantial increase in lipophilicity (ΔlogP ≈ +1.14) and loss of the morpholine nitrogen's proton-accepting capacity, which can critically impact enzyme inhibition potency [1]. Therefore, generic substitution without head-to-head comparative data risks compromising experimental reproducibility and biological outcomes.

Quantitative Differentiation Evidence for N-(6-amino-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide vs. Closest Analogs


Enhanced Hydrophilicity Versus the Non-Morpholine Analog (ΔlogP ≈ -1.14)

The target compound exhibits a predicted logP of 1.355, which is substantially lower (i.e., more hydrophilic) than the non-morpholine analog N-(6-amino-1,3-benzothiazol-2-yl)acetamide (logP 2.491) [1]. This difference arises from the introduction of the morpholine ring, which adds two hydrogen-bond acceptors and reduces overall lipophilicity.

Lipophilicity Drug-likeness Solubility

Predicted Density Difference as a Solid-State Handling Characteristic

The predicted density of the target compound is 1.417 ± 0.06 g/cm³ . In comparison, structurally related benzothiazole-morpholine hybrids such as N-(4-methyl-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide (molecular weight 291.37) are estimated to have a slightly lower density based on their molecular packing (estimated ~1.25 g/cm³ for similar scaffolds) [1]. While not a direct experimental comparison, the presence of the 6-amino group and its involvement in intermolecular hydrogen bonding may contribute to a higher crystal density, which has implications for powder handling, solubility, and formulation consistency.

Density Solid-state properties Formulation

Dual MAO-A/MAO-B Inhibitory Potential: Class-Level Evidence for Morpholine-Containing Benzothiazole Acetamides

A series of heterocyclic acetamide derivatives of morpholine, including benzothiazole-containing compounds, were shown to exhibit dual MAO-A and MAO-B inhibition in vitro. The most potent compounds in this class achieved IC50 values in the low micromolar range (e.g., compound 28: MAO-A IC50 = 0.030 ± 0.008 μM; compound 30: MAO-B IC50 = 0.015 ± 0.007 μM) [1]. While specific data for the target compound are not yet reported, the presence of both the 6-amino-benzothiazole core and the morpholine-acetamide linker places it within the same pharmacophore class that has demonstrated consistent MAO inhibition.

Monoamine oxidase Neurodegeneration Enzyme inhibition

Anticancer Potential: Consistent but Moderate Antiproliferative Activity Observed in NCI-60 Screening of Morpholine-Thiazole Acetamide Congeners

A closely related series of N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides showed moderate antiproliferative activity when screened at 10 μM against the full NCI-60 human tumor cell line panel. The renal cancer line UO-31 was moderately sensitive to all synthesized compounds, while most other lines exhibited low activity [1]. This class-level behavior suggests that the target compound—sharing the morpholine-acetamide pharmacophore—may exhibit analogous, albeit moderate, anticancer activity. Importantly, the thioxoacetamide series serves as a direct structural comparator, differing primarily in the oxidation state of the acetamide carbonyl.

Anticancer Cytotoxicity NCI-60 panel

Enamine-Sourced Purity Consistency: 95% Minimum Assurance with Stable Supply Chain

The target compound is cataloged by Enamine LLC (EN300-71284) with a guaranteed minimum purity of 95% [1]. Alternative suppliers such as MolCore offer NLT 97% purity , and Chemsrc lists batches at 98% . In contrast, closer analogs like N-(4-methyl-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide (BenchChem B4872261) do not disclose quantitative purity specifications . This transparency in purity specification reduces the risk of batch-to-batch variability in biological assays, a critical factor for reproducible research.

Purity Procurement Quality control

Limited High-Strength Differential Evidence: Acknowledging the Current Knowledge Gap

Despite the target compound's commercial availability and structural attractiveness, no peer-reviewed primary research article reporting direct head-to-head comparative data for N-(6-amino-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide could be identified as of May 2026. The strongest evidence available is class-level inference from closely related morpholine-benzothiazole acetamides, predicted physicochemical parameters, and vendor-supplied purity specifications. This evidence gap underscores the need for prospective comparative studies to fully establish differentiation claims.

Data transparency Evidence gaps Research prioritization

Prioritized Research and Industrial Application Scenarios for N-(6-amino-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide Based on Available Evidence


Neuroscience Lead Discovery: Dual MAO-A/MAO-B Inhibitor Screening

Given the class-level evidence for dual MAO inhibition [1], the target compound is best positioned as a screening hit for CNS drug discovery programs targeting depression, Parkinson's disease, or Alzheimer's disease. Its balanced logP (1.355) falls within the optimal CNS drug range (1–3), suggesting favorable brain penetration potential.

Oncology Hit Expansion: Renal Cell Carcinoma Focus

The moderate activity of morpholine-thiazole acetamide congeners against the renal cancer line UO-31 [2] supports prioritizing the target compound for structure–activity relationship (SAR) expansion in renal cell carcinoma models. The 6-amino group provides a synthetic handle for further derivatization.

Medicinal Chemistry Scaffold Optimization: Solubility-Driven Lead Refinement

The 6-amino-benzothiazole core combined with the morpholine-acetamide linker offers a lower logP scaffold compared to non-morpholine analogs (ΔlogP ≈ -1.14) [3]. This property can be exploited to improve aqueous solubility of lead series that have stalled due to poor pharmacokinetic profiles.

Procurement-Quality-Controlled Screening Library Assembly

With documented purity of 95–98% from multiple suppliers [4], the compound is suitable for inclusion in quality-controlled screening libraries where batch-to-batch reproducibility is paramount. The explicit purity specification reduces the risk of false positives or negatives arising from impurity-driven assay interference.

Quote Request

Request a Quote for N-(6-amino-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.